molecular formula C12H16N4 B2394471 N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 158979-44-3

N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No.: B2394471
CAS No.: 158979-44-3
M. Wt: 216.288
InChI Key: JFAPLMJCAUYPHT-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound of significant interest in medicinal and organic chemistry research. This aniline derivative features a 1,2,4-triazole moiety, a privileged structure in drug discovery known for its versatile biological activity . The specific molecular architecture of this compound, which includes a triazole group linked to a trisubstituted aniline, makes it a valuable scaffold for the synthesis of more complex molecules. Its structural analogs are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, closely related compounds, such as 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline, are well-documented as critical building blocks in the synthesis of Rizatriptan, a potent 5HT1 B/1D receptor agonist used in the treatment of migraine . The presence of the 1,2,4-triazole group and the aromatic amine provides multiple sites for chemical modification, allowing researchers to explore structure-activity relationships and develop novel compounds with potential therapeutic applications. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10-6-12(15(2)3)5-4-11(10)7-16-9-13-8-14-16/h4-6,8-9H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAPLMJCAUYPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline typically involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)aniline with methylating agents. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the triazole ring or the aniline group, leading to different products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline belongs to the class of triazole derivatives, which are known for their diverse pharmacological activities. The triazole ring is a common motif in many pharmaceutical agents due to its ability to interact with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant activity against various bacterial strains and fungi. A study highlighted the synthesis of novel triazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that several synthesized compounds showed good to moderate antimicrobial activity (Table 1) .

CompoundZone of Inhibition (mm)Gram-negativeGram-positiveFungi
4.4b3.80E. coliS. aureusC. albicans
4.4d7.50E. coliS. aureusC. albicans
4.4j6.00E. coliB. subtilisA. niger

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored in various studies. For instance, certain triazole compounds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The structural modifications of triazoles can enhance their selectivity towards cancer cells while reducing toxicity to normal cells.

Agricultural Applications

Triazole derivatives are not only limited to medicinal applications but also play a significant role in agriculture as fungicides and plant growth regulators.

Fungicidal Activity

Triazoles are widely used in agriculture for their fungicidal properties. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth . Research has shown that triazole-based compounds can effectively control various plant pathogens.

Herbicidal Activity

Some studies have reported the herbicidal properties of triazole derivatives, suggesting their potential use in crop protection by inhibiting weed growth without harming the crops . This dual functionality makes them valuable in integrated pest management strategies.

Material Science Applications

The unique properties of this compound extend into material science as well.

Polymer Chemistry

Triazole compounds can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Research indicates that polymers containing triazole units exhibit improved thermal stability and resistance to degradation . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

  • Structure : Lacks the N,N,3-trimethyl substituents, retaining only the triazole-methyl-aniline core.
  • Molecular Formula : C₉H₁₀N₄ (MW: 174.21 g/mol).
  • Properties: Reported as a white to pale yellow solid with a pKa of ~4.42. Soluble in chloroform and methanol .
  • Applications : Key intermediate in synthesizing Rizatriptan, a migraine medication .

N-(1H-Indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline

  • Structure : Substitutes the N,N-dimethyl group with an indole-methyl moiety.
  • Molecular Formula : C₁₈H₁₇N₅ (MW: 303.37 g/mol).
  • Key Difference : The indole group introduces hydrogen-bonding capabilities and π-π interactions, which could enhance receptor affinity but reduce solubility.

N,N-Dimethyl-4-{3-[4-(2-methyl-2-propanyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

  • Structure : Features a fused triazolo-thiadiazole ring system and a bulky tert-butyl substituent.
  • Molecular Formula : C₂₀H₂₂N₆S (MW: 402.50 g/mol).
  • Key Difference : The fused heterocyclic system broadens the compound’s applications in materials science and catalysis.

Physicochemical Properties

Property Target Compound 4-(Triazolylmethyl)aniline Indole-Triazole Hybrid Triazolo-Thiadiazole Derivative
Molecular Weight (g/mol) 216.29 174.21 303.37 402.50
pKa ~4.5 (estimated) 4.42 Not reported Not reported
Solubility Moderate in DMSO Chloroform, Methanol Low (due to indole) Likely low (bulky substituents)
Lipophilicity (LogP) ~2.8 (estimated) ~1.5 ~3.2 ~4.0

Biological Activity

N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.

Molecular Structure:

  • Molecular Formula: C10H14N4
  • Molecular Weight: 198.25 g/mol
  • IUPAC Name: this compound

1. Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The presence of the triazole ring enhances the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated cytotoxic effects on several cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)20

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

3. Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, this compound has been investigated for its potential in treating neurodegenerative diseases and as an anti-inflammatory agent. The triazole structure allows for interactions with various biological targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound was found to significantly inhibit growth in resistant strains of bacteria. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

A recent investigation focused on the compound's effects on breast cancer cells revealed that it induces apoptosis through mitochondrial pathways. The study reported a downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline, considering yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted aniline precursors. Key steps include:

  • Coupling Reactions : Use of triazole-forming reagents (e.g., hydrazine derivatives) under reflux conditions in polar aprotic solvents like acetonitrile or ethanol .
  • Methylation : Introduction of methyl groups via nucleophilic substitution or reductive amination, optimized using catalysts like Pd/C or NaBH₄ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Yield Optimization : Reaction temperatures (80–120°C) and extended reaction times (12–24 hrs) improve yields to 70–85% .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves the triazole-aniline backbone geometry, including bond angles and torsional strain .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at N,N and C3), with characteristic shifts:
  • Aromatic protons : δ 6.8–7.2 ppm (para-substituted aniline) .
  • Triazole protons : δ 8.1–8.5 ppm (1H-1,2,4-triazol-1-yl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.15) .

Q. What analytical techniques are recommended for assessing purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<1%) and degradation products (e.g., hydrolyzed triazole) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks monitors hygroscopicity and oxidative degradation .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 isoforms) to measure binding affinity (KD values) in real-time .
  • Molecular Docking : Use AutoDock Vina to model triazole-aniline interactions with active sites, focusing on hydrogen bonding (N–H···O) and hydrophobic contacts .
  • In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition studies (e.g., fungal CYP51 for antifungal activity) .

Q. How should contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be addressed?

  • Methodological Answer :

  • Structural Variability : Compare substituent effects (e.g., methyl vs. chloro groups) on solubility and target binding using QSAR models .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature, DMSO concentration ≤0.1%) to minimize artifacts .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and validate trends .

Q. What strategies improve regioselectivity during triazole substitution in the synthesis of analogs?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups with Boc protection) to direct triazole formation to the desired position .
  • Catalytic Systems : Cu(I)-azide-alkyne cycloaddition (CuAAC) ensures >90% regioselectivity for 1,4-triazole isomers .
  • Solvent Effects : Polar solvents (DMF, DMSO) favor nucleophilic attack at the para position relative to the aniline group .

Q. How can researchers design multi-step syntheses for derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Intermediate Design : Introduce fluorinated or trifluoromethoxy groups at the aniline ring to improve metabolic stability .
  • Prodrug Strategies : Conjugate with ester or amide moieties for controlled release in vivo .
  • In Silico ADME Prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What computational approaches are effective for modeling electronic properties and reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Mechanistic Studies : Transition state analysis (IRC) for triazole formation steps identifies rate-limiting steps (e.g., cyclization barriers) .
  • Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to correlate conformational flexibility with bioactivity .

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